Synthesis and characterization of 2-(Chloromethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole.
Synthesis and characterization of 2-(Chloromethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole.
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Chloromethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a comprehensive, field-proven methodology for the synthesis and structural elucidation of a novel derivative, 2-(Chloromethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole. This compound uniquely combines the versatile 1,3,4-oxadiazole core with a reactive chloromethyl group, a key pharmacophore for covalent inhibition, and an electron-withdrawing nitrophenyl moiety, often associated with enhanced biological activity.[3] This document is intended for researchers, chemists, and professionals in drug discovery and development, offering a robust framework from precursor synthesis to definitive analytical characterization.
Strategic Approach to Synthesis
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most reliable and widely adopted strategy involves the cyclodehydration of an N,N'-diacylhydrazine intermediate.[4] Our approach is a multi-step synthesis commencing with a commercially available starting material, 3-nitrobenzoic acid. The key steps include the formation of an acid hydrazide, subsequent acylation with chloroacetyl chloride, and a final phosphorus oxychloride-mediated cyclization.[1][5] This pathway is selected for its efficiency, high yields, and the ready availability of the necessary reagents.
Experimental Protocols: A Step-by-Step Guide
Part I: Synthesis of 3-Nitrobenzohydrazide (Intermediate 1)
The initial phase involves converting the parent carboxylic acid into its corresponding hydrazide. This is a crucial intermediate for building the oxadiazole ring. The process begins with a standard Fischer esterification to protect the carboxylic acid and facilitate the subsequent reaction with hydrazine hydrate.[6]
Protocol 1: Esterification of 3-Nitrobenzoic Acid
-
Reagent Setup: To a 250 mL round-bottom flask, add 3-nitrobenzoic acid (10 g, 59.8 mmol) and methanol (100 mL).
-
Catalysis: Carefully add concentrated sulfuric acid (2 mL) dropwise while stirring the mixture in an ice bath.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, reduce the solvent volume by approximately half using a rotary evaporator.
-
Extraction: Pour the residue into 200 mL of ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-nitrobenzoate as a solid.
Protocol 2: Hydrazinolysis of Methyl 3-Nitrobenzoate
-
Reagent Setup: Dissolve the crude methyl 3-nitrobenzoate (from the previous step) in ethanol (80 mL) in a 250 mL round-bottom flask.[7]
-
Reaction: Add hydrazine hydrate (80% solution, 10 mL) to the solution and reflux for 3-4 hours. The formation of a precipitate indicates product formation.
-
Isolation: Cool the reaction mixture to room temperature. Filter the resulting solid precipitate, wash thoroughly with cold distilled water, and then with a small amount of cold ethanol.
-
Drying: Dry the product, 3-nitrobenzohydrazide, under vacuum to obtain a crystalline solid. This intermediate is typically of sufficient purity for the next step.
Part II: Synthesis of 2-(Chloromethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
This stage involves the acylation of the hydrazide with chloroacetyl chloride, followed by a cyclodehydration reaction to form the final 1,3,4-oxadiazole ring. Phosphorus oxychloride (POCl₃) is a highly effective and commonly used reagent for this transformation, acting as both a dehydrating and cyclizing agent.[1][5][8][9]
Protocol 3: Acylation and Cyclodehydration
-
Acylation: In a 100 mL round-bottom flask, dissolve 3-nitrobenzohydrazide (5 g, 27.6 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add chloroacetyl chloride (2.4 mL, 30.4 mmol) dropwise to the stirred solution over 15 minutes.[10] Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Intermediate Isolation (Optional but Recommended): Pour the reaction mixture into ice water to precipitate the N'-(2-chloroacetyl)-3-nitrobenzohydrazide intermediate. Filter, wash with water, and dry.
-
Cyclodehydration: Place the dried intermediate into a flask and add phosphorus oxychloride (POCl₃, 25 mL).[4]
-
Reaction: Heat the mixture under reflux for 5-7 hours. The solution will become clear. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization & Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7-8. The crude product will precipitate out.
-
Purification: Filter the solid, wash extensively with water, and then dry. Recrystallize the crude product from ethanol or an ethanol/DMF mixture to obtain pure 2-(Chloromethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole.[1]
Structural Elucidation and Characterization
Definitive structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides unique information that, when combined, validates the successful synthesis of the target molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR analysis is used to identify the key functional groups present in the molecule. The disappearance of N-H and C=O stretching bands from the hydrazide intermediate and the appearance of characteristic C=N and C-O-C bands confirm the formation of the oxadiazole ring.
Table 1: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3100 | C-H Aromatic | Ar-H | Confirms presence of the phenyl ring. |
| ~2950 | C-H Aliphatic | -CH₂Cl | Confirms presence of the chloromethyl group. |
| ~1610 | C=N Stretch | Oxadiazole Ring | Key indicator of successful cyclization.[11] |
| ~1530 & ~1350 | Asymmetric & Symmetric N-O Stretch | Ar-NO₂ | Confirms the presence of the nitro group. |
| ~1250 | C-O-C Asymmetric Stretch | Oxadiazole Ring | Key indicator of the oxadiazole ether linkage.[11] |
| ~750 | C-Cl Stretch | -CH₂Cl | Confirms the presence of the chloroalkyl group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-nitrophenyl ring and a characteristic singlet for the chloromethyl protons.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.70 | s | 1H | Ar-H (C2'-H) | Deshielded by adjacent NO₂ and ring N. |
| ~8.45 | d | 1H | Ar-H (C4'-H) | Ortho coupling to C5'-H. |
| ~8.30 | d | 1H | Ar-H (C6'-H) | Ortho coupling to C5'-H. |
| ~7.85 | t | 1H | Ar-H (C5'-H) | Triplet due to coupling with two ortho protons. |
| ~5.10 | s | 2H | -CH₂Cl | Singlet for the isolated methylene protons. |
¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon environments, including the two distinct carbons of the oxadiazole ring.
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~165.5 | C5 (Oxadiazole) | Attached to the nitrophenyl ring. |
| ~163.0 | C2 (Oxadiazole) | Attached to the chloromethyl group.[12] |
| ~148.0 | C3' (Ar-C) | Carbon bearing the nitro group. |
| ~132.0 | C6' (Ar-CH) | |
| ~130.5 | C5' (Ar-CH) | |
| ~128.0 | C1' (Ar-C) | |
| ~125.0 | C4' (Ar-CH) | |
| ~121.0 | C2' (Ar-CH) | |
| ~35.0 | -CH₂Cl | Aliphatic carbon attached to chlorine. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound, providing final confirmation of its identity.
Table 4: Expected Mass Spectrometry Data (EI-MS)
| m/z Value | Ion | Rationale |
| ~239/241 | [M]⁺ / [M+2]⁺ | Molecular ion peak and its isotope peak (due to ³⁷Cl), confirming the molecular formula C₉H₆ClN₃O₃. |
| ~190 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical. |
| ~146 | [C₇H₄N₂O₂]⁺ | Fragmentation of the nitrophenyl-oxadiazole core. |
| ~120 | [C₇H₄N₂]⁺ | Further fragmentation. |
| ~76 | [C₆H₄]⁺ | Benzene ring fragment. |
Conclusion and Future Directions
This guide details a reproducible and efficient synthesis of 2-(Chloromethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole. The multi-step protocol, beginning from 3-nitrobenzoic acid, is robust and employs standard laboratory techniques. The comprehensive characterization workflow, utilizing FT-IR, NMR (¹H and ¹³C), and MS, provides a self-validating system to confirm the structure and purity of the final compound.[6]
The title compound is a promising scaffold for further chemical modification and biological screening. The reactive chloromethyl group serves as a handle for introducing various nucleophiles, allowing for the rapid generation of a library of derivatives. Given the established pharmacological importance of the 1,3,4-oxadiazole nucleus, this molecule represents a valuable starting point for developing new therapeutic agents in areas such as oncology and infectious diseases.[3][13]
References
-
Zhang, X., et al. (2011). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research, 239-242, pp. 2415-2418. Available at: [Link]
-
Organic Syntheses. m-NITROBENZAZIDE. Org. Synth. Coll. Vol. 3, p.646 (1955); Vol. 26, p.71 (1946). Available at: [Link]
-
Jain, A. K., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2013, 373789. Available at: [Link]
- Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), pp. 2007-2010.
-
Karataş, M. Ö., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(38), pp. 34433–34453. Available at: [Link]
-
Gawryś, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2389. Available at: [Link]
-
Patel, D., et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at: [Link]
-
Gugan, K., et al. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 33(3). Available at: [Link]
- Nawaz, H., et al. (2014). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. World Journal of Pharmaceutical Research, 3(3), pp. 2358-2371.
- Sravanthi, D., & Shafi, S. (2023).
-
ResearchGate. (2023). Phosphorus oxychloride (POCl3) and microwave (MW)‐assisted synthesis of 2,5‐disubstituted‐1,3,4‐oxadiazoles. Available at: [Link]
-
ResearchGate. (2019). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Available at: [Link]
- Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry, 4(4).
-
Metaphysic. (2024). Phosphorus oxychloride: Significance and symbolism. Available at: [Link]
- Asija, S., et al. (2020). Synthesis of Novel of 2, 5-disubstituted 1, 3, 4- Oxadiazole Derivatives and Their in Vitro Anti-Inflammatory, Anti-Oxidant Evaluation, and Molecular Docking Study. Letters in Drug Design & Discovery, 17(3), pp. 314-325.
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. rroij.com [rroij.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. wisdomlib.org [wisdomlib.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
